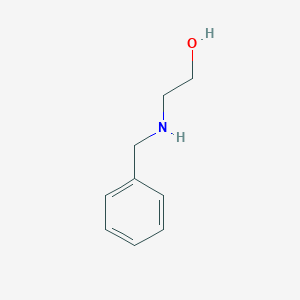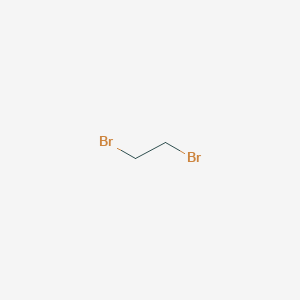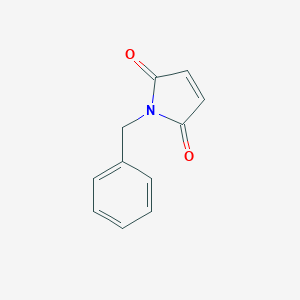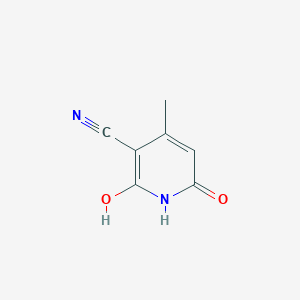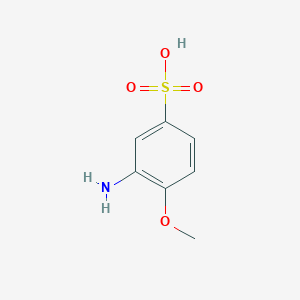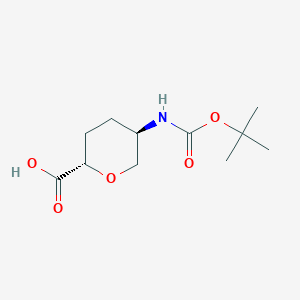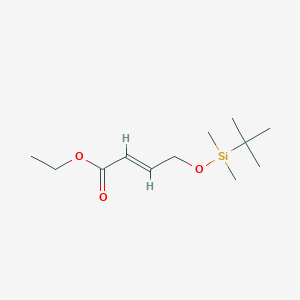
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate, commonly known as EBSE, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of EBSE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EBSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. EBSE has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
EBSE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In animal studies, EBSE has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. EBSE has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
EBSE has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and versatility in various fields. However, EBSE also has some limitations, including its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on EBSE, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of EBSE and its biochemical and physiological effects.
Synthesis Methods
EBSE can be synthesized through various methods, including the reaction of ethyl acetoacetate with tert-butyldimethylsilyl chloride and triethylamine in the presence of a catalyst such as iodine. The reaction produces EBSE as a yellowish liquid with a boiling point of 130-132°C and a molecular weight of 254.4 g/mol.
Scientific Research Applications
EBSE has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, EBSE has been used as a key intermediate for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, EBSE has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, EBSE has been studied for its potential use in the synthesis of functional materials, including polymers and nanoparticles.
properties
CAS RN |
94844-37-8 |
|---|---|
Product Name |
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate |
Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
InChI Key |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
synonyms |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



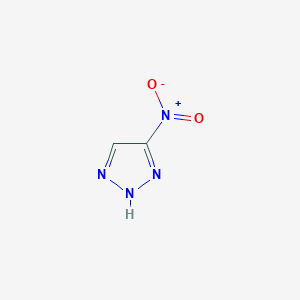

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)




